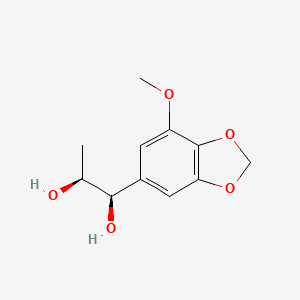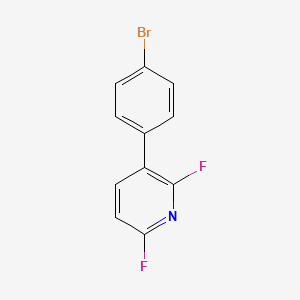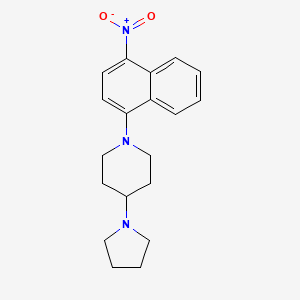
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with three nitro groups and an amine group attached to a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets. The nitro groups and the amine group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by interfering with cellular processes, leading to antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
N-(4-Chlorophenyl)-2-chloroacetamide derivatives: Investigated for their antimicrobial and antiproliferative properties.
Uniqueness
The combination of the 4-chlorophenyl group with the trinitropyridine structure provides distinct properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
920502-89-2 |
|---|---|
Fórmula molecular |
C11H6ClN5O6 |
Peso molecular |
339.65 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-3-7(4-2-6)13-10-8(15(18)19)5-9(16(20)21)14-11(10)17(22)23/h1-5,13H |
Clave InChI |
CYFRJLFZUVMLSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)


![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)





![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)


![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
